(4-Methyl-2-(trifluoromethyl)phenyl)methanamine

Description

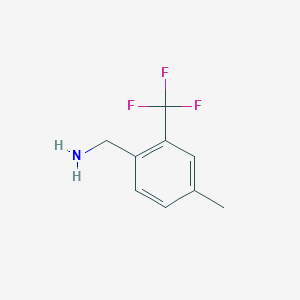

(4-Methyl-2-(trifluoromethyl)phenyl)methanamine is a substituted benzylamine derivative featuring a methyl group at the para position (C4) and a trifluoromethyl (CF₃) group at the ortho position (C2) on the phenyl ring, with a methanamine (-CH₂NH₂) moiety at the benzylic position.

Propriétés

Formule moléculaire |

C9H10F3N |

|---|---|

Poids moléculaire |

189.18 g/mol |

Nom IUPAC |

[4-methyl-2-(trifluoromethyl)phenyl]methanamine |

InChI |

InChI=1S/C9H10F3N/c1-6-2-3-7(5-13)8(4-6)9(10,11)12/h2-4H,5,13H2,1H3 |

Clé InChI |

LEWNWEKIIOZBAC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=C(C=C1)CN)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Overview

The most industrially viable and widely reported preparation method of (4-Methyl-2-(trifluoromethyl)phenyl)methanamine involves a two-step process starting from 2-trifluoromethyl toluene:

- Step 1: Nitration of 2-trifluoromethyl toluene to produce 4-nitro-2-trifluoromethyl toluene.

- Step 2: Reduction of 4-nitro-2-trifluoromethyl toluene to yield the target amine.

This method is noted for its simplicity, cost-effectiveness, and suitability for industrial-scale production, yielding high purity and good overall yield.

Detailed Procedure

| Step | Reaction | Reagents and Conditions | Notes |

|---|---|---|---|

| 1 | Nitration | 2-Trifluoromethyl toluene, nitrating agents (nitric acid, sodium nitrate, potassium nitrate), solvents (dichloromethane, dichloroethane, chloroform, acetic acid, sulfuric acid) | Reaction temperature: -10°C to 10°C during addition; overall 0–60°C; nitrating agent added dropwise over 1–2 hours; reaction stirred 1–4 hours post addition; monitored by TLC |

| 2 | Reduction | 4-Nitro-2-trifluoromethyl toluene, reducing agents (iron powder, zinc powder, stannous chloride, sodium thiosulfate, palladium carbon, platinum carbon, Raney nickel), solvents (methanol, ethanol, isopropanol, tetrahydrofuran, water), hydrogen atmosphere | Temperature: 10–80°C; reaction time: 2–36 hours; purification by vacuum distillation or recrystallization |

Reaction Mechanism Highlights

- The nitration selectively introduces the nitro group para to the methyl substituent on the trifluoromethyl-substituted aromatic ring.

- Reduction converts the nitro group to the corresponding amine, preserving the trifluoromethyl and methyl substituents intact.

Experimental Data Summary

| Parameter | Value |

|---|---|

| Starting Material | 2-Trifluoromethyl toluene |

| Nitration Temperature | 0°C (preferred) |

| Nitration Time | 1–4 hours after addition |

| Reduction Catalyst | 10% Palladium on carbon (Pd/C) or iron powder |

| Reduction Temperature | 50°C (Pd/C); up to 90°C (iron powder) |

| Hydrogen Pressure | 0.5 MPa (for catalytic hydrogenation) |

| Yield | Approximately 56–58% (isolated yield) |

| Purity | >98% by HPLC |

| Product State | Light yellow or light brown solid after purification |

Industrial Application Notes

- The process is scalable and uses readily available starting materials.

- The nitration step requires careful temperature control to avoid over-nitration or side reactions.

- Reduction can be performed catalytically under hydrogen or chemically with metal powders.

- Purification by recrystallization or vacuum distillation ensures high purity suitable for further synthetic applications.

Alternative Synthetic Routes and Related Compounds

While the primary focus is on this compound, related compounds and derivatives have been synthesized using different methodologies, which may inform alternative approaches or functional group transformations.

Benzylamine Derivatives Preparation

- (2-(Trifluoromethyl)phenyl)methanamine and related benzylamine derivatives have been synthesized via condensation reactions with aldehydes or via nucleophilic substitution under various conditions including microwave irradiation, reflux, and different solvents (methanol, ethanol, pyridine).

- Yields vary from 55% to over 86%, depending on conditions and substrates.

- These methods highlight the versatility of amine functional group formation on trifluoromethyl-substituted aromatic rings but are less directly applicable to the methyl-substituted target compound.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| Nitration-Reduction (Patent CN106316864A) | 2-Trifluoromethyl toluene | Nitric acid, Pd/C, methanol | Nitration: 0–60°C; Reduction: 10–80°C, H2 atmosphere | 56–58% | >98% HPLC | Industrially scalable, simple steps |

| Oxidation of Thiazolylmethanol (ChemicalBook) | Thiazolylmethanol derivative | Dess-Martin periodinane | Room temperature, 3 h | 82% (related compound) | Not specified | For related derivatives, not direct amine |

| Benzylamine Derivative Synthesis (Ambeed) | 2-Trifluoromethylbenzylamine | Aldehydes, acids, pyridine | RT to 180°C, various times | 55–86% | Not always specified | Useful for related amines, less direct |

Analyse Des Réactions Chimiques

(4-Methyl-2-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: The compound can be reduced to form the corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures and pressures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

(4-Methyl-2-(trifluoromethyl)phenyl)methanamine has several scientific research applications :

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of (4-Methyl-2-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their function and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Melting Points : CF₃-containing compounds generally have higher melting points (e.g., 217–304°C for thiazole carbohydrazides in ). The ethylamine analog (2-[4-(trifluoromethyl)phenyl]ethylamine) is likely a liquid at room temperature, as it is sold as a solution .

Activité Biologique

(4-Methyl-2-(trifluoromethyl)phenyl)methanamine, also known as compound 4 , has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of matrix metalloproteinase-1 (MMP-1). This article explores the compound's biological activity, including its mechanisms of action, synthesis, and implications for drug development.

Chemical Structure and Properties

The chemical structure of this compound features a trifluoromethyl group that significantly influences its biological properties. The presence of this group enhances metabolic stability and lipophilicity, which are crucial for membrane permeability and biological interactions.

Recent studies have demonstrated that compound 4 exhibits potent inhibitory activity against MMP-1, with an IC50 value significantly lower than its analogs. The trifluoromethyl group at the para position is believed to interact favorably with specific residues within the MMP-1 active site, enhancing binding affinity and inhibitory potency. This interaction was confirmed through pharmacophore modeling and molecular docking studies, which indicated a halogen bonding interaction with residue ARG214 of MMP-1 .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Study 1: MMP-1 Inhibition

In a study focusing on the inhibition of MMP-1, compound 4 was synthesized and evaluated for its inhibitory activity. The results indicated a significant reduction in enzyme activity at low concentrations, supporting its potential as a therapeutic agent in diseases characterized by excessive matrix remodeling, such as cancer .

Case Study 2: Anti-inflammatory Activity

Another investigation explored the anti-inflammatory properties of a derivative of compound 4 , JNJ-2482272. This compound was tested in vivo for its efficacy in reducing inflammation in animal models. Results showed a marked decrease in inflammatory markers, suggesting that modifications to the original structure can enhance therapeutic applications .

Case Study 3: Cytotoxicity in Cancer Research

The cytotoxic effects of this compound were assessed against the MCF-7 breast cancer cell line. The compound demonstrated moderate cytotoxicity, indicating potential use in targeted cancer therapies. Further optimization may enhance its efficacy and selectivity against cancer cells .

Q & A

Q. What synthetic routes are most effective for producing (4-Methyl-2-(trifluoromethyl)phenyl)methanamine, and how can regioselectivity be optimized?

Methodological Answer:

- Stepwise Synthesis : Start with bromination of 4-methylbenzene followed by trifluoromethylation using Ruppert-Prakash reagents (e.g., (trifluoromethyl)trimethylsilane) under catalytic Cu(I) to introduce the CF₃ group. Subsequent amination via Buchwald-Hartwig coupling or reductive amination can yield the methanamine derivative.

- Regioselectivity : Use directing groups (e.g., methyl) to control trifluoromethylation position. Monitor reaction progress via LC-MS and adjust catalyst loading (e.g., 5–10 mol% Pd for coupling reactions) to minimize byproducts .

- Yield Optimization : Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) and characterize intermediates via ¹H/¹⁹F NMR to confirm regiochemistry .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for singlet peaks at δ ~3.8–4.2 ppm (CH₂NH₂) and aromatic protons (δ ~6.8–7.5 ppm).

- ¹⁹F NMR : A singlet at δ ~-60 to -65 ppm confirms the trifluoromethyl group .

- Mass Spectrometry : Use ESI-MS or HRMS to verify molecular ion [M+H]⁺ at m/z 204.1 (C₉H₁₀F₃N⁺).

- Chromatography : HPLC with a C18 column (ACN/H₂O + 0.1% TFA) to assess purity (>95% by UV at 254 nm) .

Q. What are the stability considerations for storing and handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to moisture due to hygroscopic amine groups .

- Decomposition Risks : Monitor for color changes (clear → yellow/brown), indicating degradation. Re-purify via recrystallization (ethanol/water) if discoloration occurs .

- Safety : Use nitrile gloves and fume hoods; the compound may irritate skin and mucous membranes (LD₅₀ data unavailable; treat as hazardous) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s interaction with microbial targets, such as fungal enzymes?

Methodological Answer:

- Mechanistic Insight : The CF₃ group enhances lipophilicity and electron-withdrawing effects, improving binding to hydrophobic enzyme pockets (e.g., leucyl-tRNA synthetase in Aspergillus niger).

- Experimental Validation :

- Perform MIC assays against Candida albicans and E. coli (range: 1–128 µg/mL).

- Compare with non-fluorinated analogs to isolate CF₃ contributions .

- Docking Studies : Use AutoDock Vina to model binding poses; analyze hydrogen bonds and π-π stacking with active-site residues .

Q. What computational strategies can predict the metabolic stability of this compound in preclinical studies?

Methodological Answer:

- In Silico Tools :

- CYP450 Metabolism : Predict sites of oxidation (e.g., benzylic CH₂) using Schrödinger’s QikProp or ADMET Predictor.

- Half-Life Estimation : Apply machine learning models (e.g., Random Forest) trained on fluorinated aryl amines.

- Experimental Cross-Validation : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) and compare with predictions .

Q. How should researchers address contradictory data in biological assays involving this compound?

Methodological Answer:

- Case Example : If MIC results conflict (e.g., high activity against Bacillus cereus but not E. coli):

- Replicate Assays : Test in triplicate under standardized conditions (pH 7.4, 37°C).

- Check Compound Integrity : Re-analyze purity via HPLC and NMR post-assay.

- Mechanistic Probes : Use fluorescence-based assays (e.g., membrane permeability dyes) to differentiate bactericidal vs. static effects .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.